4-[5-[(2-chloro-5-methylphenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
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Overview
Description
4-[5-[(2-chloro-5-methylphenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-[(2-chloro-5-methylphenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene involves multiple steps, including the formation of the furan ring, the introduction of the chloromethyl group, and the construction of the tetracyclic core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[5-[(2-chloro-5-methylphenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-[5-[(2-chloro-5-methylphenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study cellular processes.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[5-[(2-chloro-5-methylphenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in cellular processes. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetracyclic and furan-containing molecules, such as:
- 2-chloro-4-[[(furan-2-yl)methyl]amino]-5-sulfamoylbenzoic acid
- 4-chloro-2-(2,4-dichloro-6-methylphenoxy)-1-
Uniqueness
What sets 4-[5-[(2-chloro-5-methylphenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene apart is its unique combination of functional groups and ring structures, which may confer specific chemical reactivity and biological activity not found in other compounds.
Properties
Molecular Formula |
C24H18ClN5O2S |
---|---|
Molecular Weight |
476.0 g/mol |
IUPAC Name |
4-[5-[(2-chloro-5-methylphenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene |
InChI |
InChI=1S/C24H18ClN5O2S/c1-12-4-6-16(25)18(8-12)31-10-15-5-7-17(32-15)22-28-23-21-20(26-11-30(23)29-22)19-13(2)9-14(3)27-24(19)33-21/h4-9,11H,10H2,1-3H3 |
InChI Key |
ZEYAEDZXPSYNLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)SC6=C5C(=CC(=N6)C)C |
Origin of Product |
United States |
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